molecular formula C8H18N2S2 B105245 N-[3-(Diethylamino)propyl]carbamodithioic acid CAS No. 19022-72-1

N-[3-(Diethylamino)propyl]carbamodithioic acid

Cat. No.: B105245
CAS No.: 19022-72-1
M. Wt: 206.4 g/mol
InChI Key: JKTKUIWAWFVTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Diethylamino)propyl]carbamodithioic acid: is a chemical compound with the molecular formula C8H18N2S2. It is characterized by the presence of a carbamate group and a dithio linkage, making it a unique compound in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Diethylamino)propyl]carbamodithioic acid typically involves the reaction of diethylamine with a suitable carbamate precursor under controlled conditions. The reaction is carried out in the presence of a dithio reagent, which facilitates the formation of the dithio linkage. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diethylamino)propyl]carbamodithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

N-[3-(Diethylamino)propyl]carbamodithioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Diethylamino)propyl]carbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The dithio linkage plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(3-(dimethylamino)propyl)dithio-
  • Carbamic acid, N-(3-(diethylamino)ethyl)dithio-
  • Carbamic acid, N-(3-(diethylamino)butyl)dithio-

Uniqueness

N-[3-(Diethylamino)propyl]carbamodithioic acid is unique due to its specific combination of a carbamate group and a dithio linkage. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

19022-72-1

Molecular Formula

C8H18N2S2

Molecular Weight

206.4 g/mol

IUPAC Name

3-(diethylamino)propylcarbamodithioic acid

InChI

InChI=1S/C8H18N2S2/c1-3-10(4-2)7-5-6-9-8(11)12/h3-7H2,1-2H3,(H2,9,11,12)

InChI Key

JKTKUIWAWFVTIQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC(=S)S

Isomeric SMILES

CCN(CC)CCCN=C(S)S

Canonical SMILES

CCN(CC)CCCNC(=S)S

Key on ui other cas no.

19022-72-1

Synonyms

N-[3-(Diethylamino)propyl]carbamodithioic acid

Origin of Product

United States

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